(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
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Overview
Description
(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a CB1 and CB2 receptor agonist, which means it can activate these receptors in the body and produce various effects.
Mechanism of Action
(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone 55,212-2 is a CB1 and CB2 receptor agonist, which means it can activate these receptors in the body and produce various effects. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are primarily located in the immune system and peripheral tissues. Activation of these receptors can produce various effects, including pain relief, anti-inflammatory effects, and modulation of the immune response.
Biochemical and Physiological Effects:
This compound 55,212-2 has been shown to produce various biochemical and physiological effects in the body. These effects include pain relief, anti-inflammatory effects, modulation of the immune response, and neuroprotective effects. It has also been shown to have anti-tumor effects and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone 55,212-2 in lab experiments is its ability to activate CB1 and CB2 receptors, which can produce various effects that may be relevant to the study being conducted. However, one limitation is that its effects may not be specific to the receptors being targeted, as it can also interact with other receptors in the body.
Future Directions
There are several future directions for the study of (5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone 55,212-2. One area of interest is its potential therapeutic applications in neurology, oncology, and immunology. Further research is needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of more specific CB1 and CB2 receptor agonists that can produce targeted effects without interacting with other receptors in the body.
Synthesis Methods
The synthesis of (5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone 55,212-2 involves several steps, including the reaction of 5-fluoroindole with 1,3,3-trimethyl-2-azabicyclo[2.2.1]heptan-2-ol, followed by the reaction with 4,4-dimethyl-2-oxazoline and then with 3,3-dimethylbutyraldehyde. The final product is purified by chromatography and characterized by NMR and mass spectrometry.
Scientific Research Applications
(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone 55,212-2 has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, it has been shown to have neuroprotective effects and can reduce inflammation in the brain. In oncology, it has been studied for its potential anti-tumor effects and ability to induce apoptosis in cancer cells. In immunology, it has been shown to modulate the immune response and reduce inflammation.
properties
IUPAC Name |
(5-fluoro-1H-indol-2-yl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-18(2)8-14-9-19(3,10-18)11-22(14)17(23)16-7-12-6-13(20)4-5-15(12)21-16/h4-7,14,21H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEHOAORJKBIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC4=C(N3)C=CC(=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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